

CAS number and chemical identifiers for 2-(Chloromethyl)-1,3-benzoxazole

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-benzoxazole

Cat. No.: B1586508

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An In-Depth Technical Guide to **2-(Chloromethyl)-1,3-benzoxazole**: A Core Synthetic Building Block

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Within the landscape of heterocyclic chemistry, the benzoxazole motif stands out as a privileged scaffold. It is a cornerstone in the design of novel therapeutics, advanced materials, and agrochemicals.^[1] The fused aromatic system imparts rigidity and unique electronic properties, while the nitrogen and oxygen heteroatoms provide key points for molecular interactions, making it a frequent constituent in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]}

This guide focuses on a particularly valuable derivative: **2-(Chloromethyl)-1,3-benzoxazole**. Its significance lies not in its own biological activity, but in its role as a highly versatile synthetic intermediate.^[3] The presence of a reactive chloromethyl group at the 2-position provides a chemical handle for covalently linking the stable benzoxazole core to other molecular fragments. As a Senior Application Scientist, my objective is to provide not just the data associated with this compound, but to illuminate the rationale behind its synthesis, handling, and application, empowering researchers to leverage its full potential in their discovery programs.

Part 1: Core Chemical Identity and Physicochemical Profile

Precise identification is the foundation of all chemical research. **2-(Chloromethyl)-1,3-benzoxazole** is cataloged across multiple chemical databases and supplier inventories. The following tables summarize its essential identifiers and properties.

Table 1: Chemical Identifiers

Identifier Type	Value	Source(s)
CAS Number	41014-43-1	[4] [5] [6]
Molecular Formula	C ₈ H ₆ ClNO	[3] [4] [5]
Molecular Weight	167.59 g/mol	[3] [4]
IUPAC Name	2-(chloromethyl)-1,3-benzoxazole	[3]
SMILES	ClCc1nc2ccccc2o1	
InChI	1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2	[3]
InChIKey	ANRDUCQCZKLSGF-UHFFFAOYSA-N	[3] [4] [5]
MDL Number	MFCD05664964	[4]
PubChem Substance ID	329790781	
Synonyms	2-Chloromethylbenzoxazole, 2-(Chloromethyl)benzo[d]oxazole	[4] [5] [7]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	Solid	[3]
Boiling Point	238.7 °C at 760 mmHg	[3][5]
Density	1.316 g/cm ³	[3][5]
Flash Point	98.2 °C	[5]
Storage Temperature	2–8 °C (Refrigerator), under inert atmosphere	[5][8]

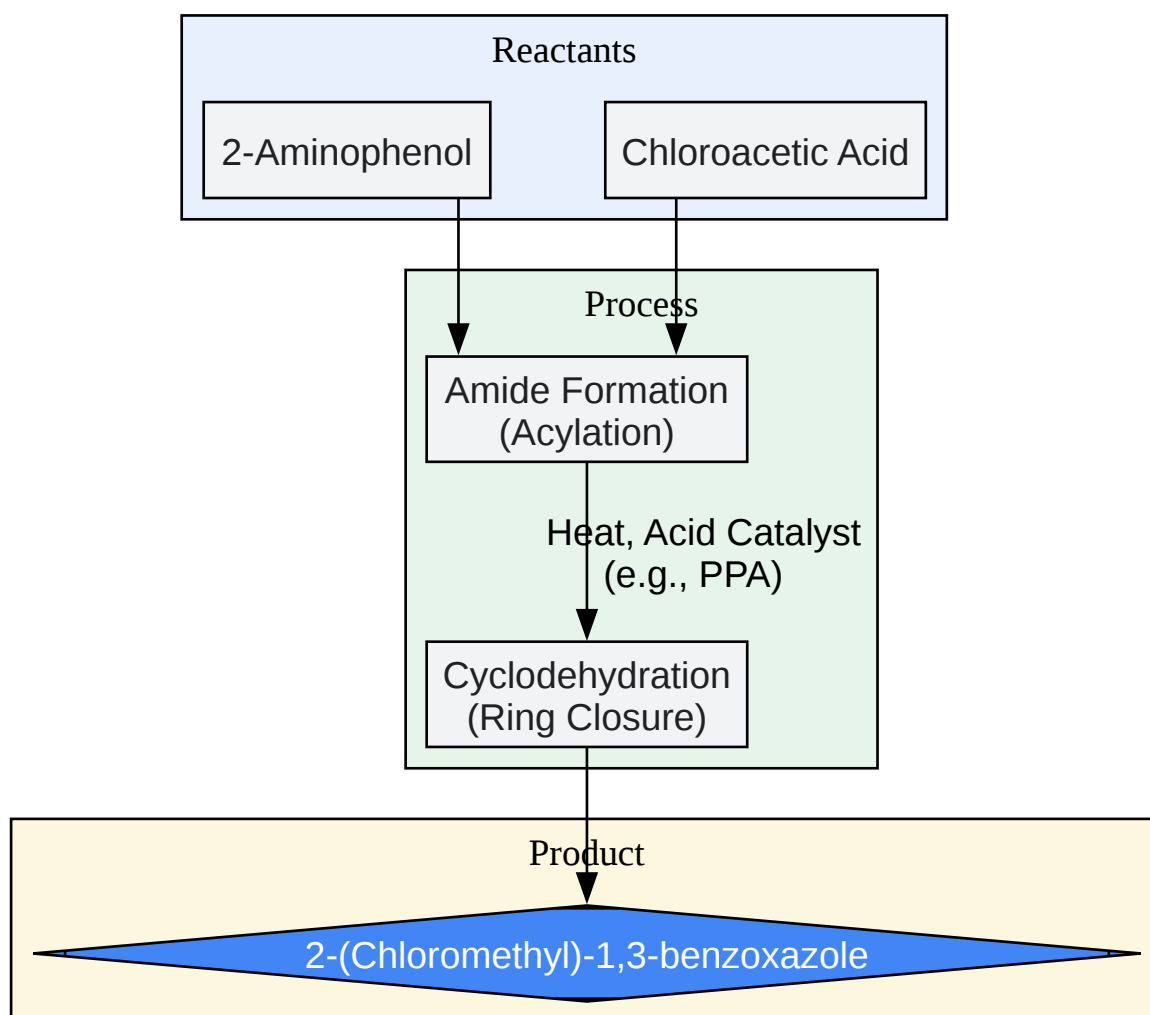
Part 2: Synthesis Strategy and Mechanistic Rationale

The construction of the benzoxazole ring is a classic transformation in organic chemistry, most commonly achieved via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[9][10] For synthesizing **2-(Chloromethyl)-1,3-benzoxazole**, the logical precursors are 2-aminophenol and a chloroacetic acid equivalent.

The choice of chloroacetic acid itself requires harsh conditions (high temperatures) to drive the dehydration, which can lead to side products. A more reliable and widely adopted laboratory method involves activating the carboxylic acid, for example, by converting it to an acid chloride (chloroacetyl chloride) or by using a coupling agent. A common and effective approach is the Phillips condensation reaction, which involves heating the 2-aminophenol and the carboxylic acid, often with a catalyst like polyphosphoric acid (PPA) to facilitate the cyclodehydration.

Visualizing the Synthesis Pathway

The diagram below illustrates the direct condensation pathway from 2-aminophenol and chloroacetic acid, a fundamental method for forming the target molecule.



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Caption: Synthetic pathway for **2-(Chloromethyl)-1,3-benzoxazole**.

Detailed Experimental Protocol: Phillips Condensation

This protocol is a representative procedure for the synthesis. It is self-validating through the monitoring of the reaction progress and the purification steps which isolate the final product based on its physical properties.

Objective: To synthesize **2-(Chloromethyl)-1,3-benzoxazole** from 2-aminophenol and chloroacetic acid.

Materials:

- 2-Aminophenol (1.0 eq)
- Chloroacetic acid (1.1 eq)
- Polyphosphoric acid (PPA)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, condenser, heating mantle, magnetic stirrer
- Separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine 2-aminophenol and chloroacetic acid.
 - **Rationale:** Using a slight excess of chloroacetic acid ensures the complete consumption of the more valuable 2-aminophenol.
- **Catalyst Addition:** Carefully add polyphosphoric acid to the flask (approximately 10 times the weight of the 2-aminophenol). PPA is highly viscous; it can be heated gently to aid transfer.
 - **Rationale:** PPA serves as both a solvent and a powerful dehydrating agent, promoting the final ring-closing step which eliminates a molecule of water.
- **Heating:** Attach a condenser and heat the mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Rationale:** The elevated temperature provides the necessary activation energy for both the initial amide formation and the subsequent cyclodehydration. TLC allows for real-time tracking of the consumption of starting materials.

- **Work-up and Neutralization:** After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker of ice water with stirring. The product may precipitate as a solid.
 - **Rationale:** Quenching in ice water hydrolyzes the PPA and precipitates the organic product, which has low aqueous solubility. This step must be done cautiously as the dilution of PPA is exothermic.
- **Basification:** Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
 - **Rationale:** Neutralization removes any remaining acidic components and ensures the benzoxazole, which is weakly basic, is in its free form for efficient extraction.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
 - **Rationale:** Ethyl acetate is a suitable solvent for dissolving the product while being immiscible with water, allowing for its separation from the aqueous phase.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
 - **Rationale:** The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO_4 removes the final traces of water from the solvent.
- **Purification:** Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure **2-(Chloromethyl)-1,3-benzoxazole**.

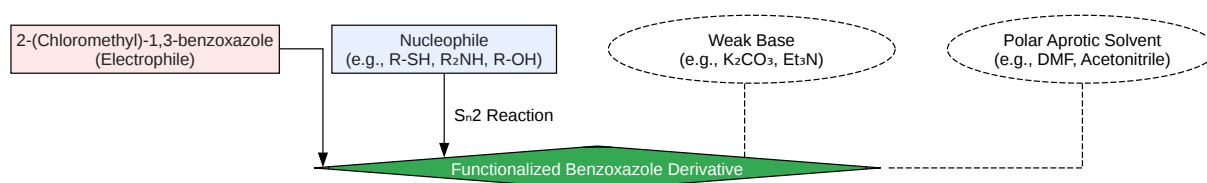
Part 3: Reactivity and Application as a Synthetic Intermediate

The primary utility of **2-(Chloromethyl)-1,3-benzoxazole** stems from the reactivity of the C-Cl bond in the chloromethyl group. This group functions as an excellent electrophile, making it

susceptible to attack by a wide range of nucleophiles in standard S_N2 reactions. This allows for the straightforward introduction of the benzoxazole moiety into larger, more complex molecules.

Visualizing the Core Reactivity

The following diagram illustrates the general workflow for using **2-(Chloromethyl)-1,3-benzoxazole** as an alkylating agent.



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Caption: General workflow for nucleophilic substitution reactions.

Sample Protocol: Synthesis of a Benzoxazole-Thioether

This protocol demonstrates a typical application, reacting the title compound with a thiol nucleophile.

Objective: To synthesize 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzo[d]oxazole, a structure analogous to those with demonstrated biological activity.^[11]

Materials:

- **2-(Chloromethyl)-1,3-benzoxazole** (1.0 eq)
- Benzoxazole-2-thiol (1.0 eq)
- Triethylamine (Et₃N) (1.2 eq)
- Acetonitrile (solvent)

- Stir plate, round-bottom flask, condenser

Procedure:

- Dissolution: In a round-bottom flask, dissolve benzoxazole-2-thiol in acetonitrile.
- Base Addition: Add triethylamine to the solution and stir for 10 minutes at room temperature.
 - Rationale: Triethylamine is a non-nucleophilic base that deprotonates the thiol, forming the more potent thiolate nucleophile. This is critical for an efficient S_N2 reaction.
- Electrophile Addition: Add a solution of **2-(Chloromethyl)-1,3-benzoxazole** in acetonitrile dropwise to the stirring mixture.
- Reaction: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting materials. Gentle heating can be applied if the reaction is sluggish.
- Isolation: Upon completion, the reaction mixture can be concentrated, and the product isolated via precipitation by adding water, followed by filtration and washing to remove the triethylammonium chloride salt and any unreacted starting materials. Further purification can be achieved by recrystallization.

This simple yet powerful reaction highlights how **2-(Chloromethyl)-1,3-benzoxazole** serves as a linchpin in assembling complex heterocyclic systems for drug discovery and development.

[\[11\]](#)[\[12\]](#)

Part 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of **2-(Chloromethyl)-1,3-benzoxazole** is paramount for ensuring laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[\[7\]](#)[\[13\]](#)[\[14\]](#)

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	[14]
H315 / H317	Causes skin irritation / May cause an allergic skin reaction	[14]
H318 / H319	Causes serious eye damage / Causes serious eye irritation	[13][14]
H335	May cause respiratory irritation	[14]

Handling Recommendations:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][15]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, follow standard first-aid procedures immediately.[13]
- Incompatible Materials: Avoid contact with strong bases, amines, and strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[13]

Storage and Disposal:

- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8 °C.[8][13] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent gradual hydrolysis.[5][8]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

2-(Chloromethyl)-1,3-benzoxazole is more than just a catalog chemical; it is a strategic tool for the medicinal and materials chemist. Its stable heterocyclic core, combined with a reactive

electrophilic handle, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of its chemical identity, synthesis, reactivity, and safety protocols enables researchers to confidently and effectively incorporate the valuable benzoxazole scaffold into next-generation molecules.

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